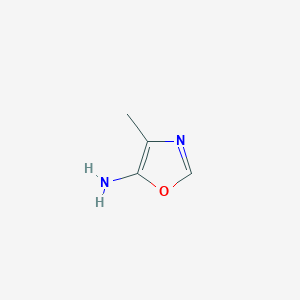

4-Methyloxazol-5-amine

Description

Significance of the Oxazole (B20620) Ring System in Chemical and Biological Research

The prevalence of the oxazole motif in numerous natural and synthetic molecules underscores its importance. This heterocyclic system is a key component in a wide range of compounds exhibiting diverse biological activities.

The oxazole ring is a recurring structural element in many natural products, particularly those isolated from marine organisms. These compounds often exhibit potent biological activities, including antimicrobial, antifungal, and cytotoxic properties. For instance, the oxazole ring is a component of several natural products like muscoride, a slime mold attractant. oup.com Synthetic oxazole derivatives have also been developed as therapeutic agents, with examples including almoxatone (B1664792) and befloxatone. nih.govresearchgate.net The synthesis of such bioactive oxazoles is an active area of research, with methods like metal-free, photomediated [3+2] cycloaddition reactions being developed for efficient construction of this heterocyclic core. acs.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. The oxazole ring is considered a prime example of such a scaffold. wiley.com Its ability to participate in various non-covalent interactions allows oxazole-based molecules to interact with a wide spectrum of receptors and enzymes. wiley.com This versatility has led to the investigation of oxazole derivatives for a multitude of therapeutic applications, including their use as antimicrobial, anti-inflammatory, and antiviral agents. wikipedia.org The 2-aminooxazole moiety, in particular, has been identified as a novel privileged scaffold in antitubercular medicinal chemistry. bohrium.comresearchgate.netontosight.ai

Specific Context of 4-Methyloxazol-5-amine within the Oxazole Family

While the broader oxazole family is well-studied, this compound itself has received limited specific attention in the scientific literature. Its properties and potential must, therefore, be largely inferred from its structural features and the known chemistry of related compounds.

This compound possesses a 1,3-oxazole ring substituted with a methyl group at the 4-position and an amine group at the 5-position. The presence of the electron-donating amine group is expected to significantly influence the electronic properties and reactivity of the oxazole ring.

The primary amine group can undergo typical reactions such as protonation, acylation, and alkylation. wikipedia.org The oxazole ring itself can participate in reactions like electrophilic substitution and ring-opening under certain conditions. wikipedia.org The relative positions of the methyl and amino groups are likely to direct the regioselectivity of these reactions. For instance, the synthesis of 5-aminooxazoles can be achieved through methods like the cobalt-catalyzed formal [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides. thieme-connect.comacs.orgorganic-chemistry.org While a specific synthesis for this compound is not documented, analogous methods for preparing substituted 4-aminooxazoles, such as gold-catalyzed intermolecular formal [3+2] dipolar cycloaddition, could potentially be adapted. wiley.comorgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6N2O | nih.gov |

| Molecular Weight | 98.11 g/mol | nih.gov |

| IUPAC Name | 4-methyl-1,3-oxazol-5-amine | nih.gov |

| CAS Number | 751436-72-3 | nih.gov |

The current body of scientific literature reveals a significant gap in the understanding of this compound. While its isomeric counterpart, 5-Methyloxazol-4-amine, is documented in chemical databases, pharmaffiliates.com specific research dedicated to the synthesis, reactivity, and biological evaluation of this compound is conspicuously absent.

The exploration of this compound represents a clear research opportunity. Future investigations could focus on:

Development of a reliable synthetic route: Establishing an efficient and scalable synthesis is the first critical step to enable further study.

Investigation of its chemical reactivity: A thorough examination of its behavior in various chemical transformations would elucidate its potential as a synthetic building block.

Screening for biological activity: Given the established biological importance of the aminooxazole scaffold, researchgate.netacs.org screening this compound for a range of activities, such as antimicrobial and anticancer effects, is a logical progression.

The study of this seemingly simple molecule could unlock new avenues in medicinal chemistry and materials science, further cementing the status of the oxazole ring as a truly privileged scaffold.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-4(5)7-2-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEAQGFTDVESJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855860 | |

| Record name | 4-Methyl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

751436-72-3 | |

| Record name | 4-Methyl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyloxazol 5 Amine and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Ring Formation

The construction of the oxazole ring can be achieved through various synthetic pathways, broadly categorized into the cyclization of linear precursors and modern catalytic methods. These strategies offer diverse entry points to a wide range of substituted oxazoles, starting from readily available materials.

Cyclization Reactions from Linear Precursors

One of the most established strategies for oxazole synthesis involves the intramolecular cyclization of acyclic precursors that already contain the requisite atoms for ring formation.

N-Acyl-α-amino Acid Cyclodehydration Pathways

The cyclodehydration of N-acyl-α-amino acid derivatives is a foundational method for oxazole synthesis. The Robinson-Gabriel synthesis, for instance, involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield the oxazole ring. wikipedia.org This reaction typically requires a cyclodehydrating agent, such as sulfuric acid or phosphorus oxychloride, to facilitate the transformation. wikipedia.orgpharmaguideline.com

A significant extension of this methodology allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This approach may involve the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org For example, new N-acyl-α-amino ketones have been synthesized starting from L-valine, which can serve as precursors for 1,3-oxazole derivatives. nih.gov The intramolecular cyclodehydration of an N-acyl-α-amino acid can lead to an oxazol-5(4H)-one intermediate, which is a key step in these synthetic sequences. nih.gov A variety of dehydrating agents have been explored for these transformations, including the combination of triphenylphosphine (B44618) and hexachloroethane (B51795) for the conversion of α-acylamino aldehydes into oxazoles. researchgate.net

Enamide Cyclization Strategies (e.g., Palladium-catalyzed, Copper-catalyzed)

Enamides have emerged as stable and versatile precursors for the synthesis of oxazoles through intramolecular cyclization. nih.govscispace.com Both copper and palladium catalysts have been effectively employed to promote these transformations, often proceeding through C-H functionalization or oxidative pathways.

Copper-catalyzed methods are particularly prevalent due to the low cost and ready availability of copper. rsc.org An efficient protocol involves the copper(II)-catalyzed oxidative cyclization of enamides to produce 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. nih.govorganic-chemistry.org This approach is complementary to iodine-mediated cyclization methods that yield 2,4,5-trisubstituted oxazoles. nih.gov The mechanism is proposed to involve the conversion of the electron-rich enamide to a radical cation by a single-electron oxidant like CuBr₂, followed by cyclization and subsequent oxidation to furnish the oxazole product. nih.gov Copper catalysts, such as CuI, have also been used in the intramolecular cyclization of functionalized β-(methylthio)enamides, offering an economical advantage over methods requiring stoichiometric silver carbonate. acs.org

Palladium catalysis offers another powerful tool for enamide cyclization. A facile protocol for synthesizing 2,4,5-trisubstituted oxazoles from N-acyl enamides and iodobenzene (B50100) has been developed, which proceeds via an amide group-directed palladium-catalyzed C-H functionalization. globethesis.com This is followed by an oxidative cyclization to yield the desired oxazole. globethesis.com These transition-metal-catalyzed C-H activation strategies provide a more efficient and atom-economical alternative to traditional condensation methods, which often require harsh conditions. globethesis.com

Table 1: Comparison of Catalytic Enamide Cyclization Methods for Oxazole Synthesis

| Catalyst System | Precursor | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| CuBr₂ | Enamide | 2,5-Disubstituted Oxazole | Room temperature, vinylic C-H functionalization | nih.gov |

| CuI / Cs₂CO₃ | β-(methylthio)enamide | 2-Phenyl-4,5-substituted Oxazole | Inexpensive catalyst, good yields | acs.org |

| Pd(OAc)₂ | N-Acyl Enamide | 2,4,5-Trisubstituted Oxazole | Amide-directed C-H functionalization | globethesis.com |

Condensation Reactions with Aldehydes and Amine Derivatives

Condensation reactions represent a direct and often multicomponent approach to the oxazole core. Primary amines can react with carbonyl compounds through nucleophilic addition to form hemiaminal intermediates, which are a key step in the condensation pathway toward heterocycles. mdpi.com The synthesis of oxazoles can be achieved by reacting α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride (B1165640). pharmaguideline.com

More contemporary methods have focused on developing greener and more efficient condensation protocols. For instance, a series of 4-arylmethylidene-3-methyl-4,5-dihydroisoxazol-5-one derivatives were synthesized through the condensation of aromatic aldehydes with 3-methyl-4,5-dihydroisoxazol-5-one under solvent-free conditions, either by grinding at room temperature or with heating. researchgate.net These methods highlight a move towards more environmentally benign synthetic procedures.

Modern Catalytic Methods for Oxazole Synthesis

Modern synthetic chemistry has increasingly relied on the development of novel catalytic systems to construct heterocyclic rings with high efficiency and selectivity.

Transition Metal-Catalyzed Oxidative Cyclizations

Transition metal-catalyzed oxidative cyclizations have become a cornerstone for the synthesis of substituted oxazoles from simple, readily available starting materials. researchgate.net These reactions often proceed through a cascade or tandem sequence, forming multiple bonds in a single operation.

A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been developed using a palladium(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgnih.gov This reaction involves a sequential C-N and C-O bond formation in one step, promoted by a combination of palladium acetate (B1210297) as the catalyst, K₂S₂O₈ as the oxidant, and CuBr₂ as a promoter. organic-chemistry.org Similarly, a novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the regioselective synthesis of trisubstituted oxazoles, which is believed to proceed through a cascade formation of C-N and C-O bonds where water serves as the oxygen atom source. rsc.orgnih.gov

Copper-catalyzed reactions also feature prominently in this area. A novel copper-catalyzed approach was developed to synthesize 2,4,5-trisubstituted oxazoles from benzamides and β-diketones via enamide intermediates. rsc.org This process involves successive condensation and cyclization reactions. rsc.org Another innovative strategy is the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂), which combines dioxygen activation with oxidative C-H bond functionalization. acs.org

Table 2: Overview of Transition Metal-Catalyzed Oxidative Cyclizations for Oxazole Synthesis

| Catalyst System | Starting Materials | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / CuBr₂ / K₂S₂O₈ | Amides and Ketones | Highly Substituted Oxazoles | Sequential C-N/C-O bond formation via sp² C-H activation | organic-chemistry.orgnih.gov |

| Pd-catalyst / Cu-mediator | Not specified | Trisubstituted Oxazoles | Cascade oxidative cyclization, water as oxygen source | rsc.orgnih.gov |

| Copper catalyst | Benzamides and β-Diketones | 2,4,5-Trisubstituted Oxazoles | One-pot condensation and cyclization | rsc.org |

| Copper catalyst | Amines, Alkynes, O₂ | Trisubstituted Oxazoles | Aerobic oxidative dehydrogenative annulation | acs.org |

Organocatalytic and Biocatalytic Approaches

The fields of organocatalysis and biocatalysis represent a paradigm shift in chemical synthesis, emphasizing sustainability and high selectivity. While specific applications to 4-methyloxazol-5-amine are emerging, the principles and demonstrated successes in related heterocyclic systems highlight the significant potential of these approaches.

Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of oxazole derivatives, chiral primary and secondary amines have emerged as powerful catalysts, often operating via enamine or iminium ion intermediates. These methods can facilitate asymmetric reactions, providing access to enantiomerically enriched products. For instance, chiral bifunctional thiourea (B124793) catalysts have been successfully employed in asymmetric Michael addition reactions involving oxazolone (B7731731) intermediates, demonstrating the potential for creating stereocenters adjacent to the oxazole ring. While direct organocatalytic routes to this compound are not yet extensively documented, the versatility of organocatalysis in C-N and C-O bond formation suggests its applicability in the cyclization steps of oxazole synthesis.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity under mild, environmentally benign conditions. The biosynthesis of oxazole-containing natural products confirms that enzymatic pathways for constructing this heterocycle exist in nature wikipedia.org. However, the application of isolated enzymes or whole-cell systems for the targeted synthesis of specific small molecules like this compound is a developing area. Research into enzymes such as cyclases, oxidases, and transferases could uncover biocatalysts capable of performing key steps in oxazole ring formation or functionalization, offering a green and highly selective alternative to traditional chemical methods.

Lewis Acid and Base-Mediated Transformations

Lewis acids and bases are indispensable tools in modern organic synthesis, serving to activate substrates, control regioselectivity, and facilitate bond-forming events.

Lewis Acid Catalysis: Lewis acids, or electron-pair acceptors, can activate carbonyl compounds, nitriles, or other precursors toward nucleophilic attack, thereby promoting the cyclization required for oxazole formation. For example, various Lewis acids, including aluminum trichloride (B1173362) (AlCl₃), have been shown to promote the one-pot synthesis of isoxazole (B147169) derivatives, a related heterocycle, from simple starting materials nih.gov. Such methods circumvent the need for more toxic transition metals and can proceed under mild conditions nih.gov. In the context of oxazole synthesis, a Lewis acid could coordinate to a carbonyl oxygen or a nitrile nitrogen, increasing its electrophilicity and facilitating the intramolecular cyclodehydration of an α-acylamino ketone precursor, a key step in classical methods like the Robinson-Gabriel synthesis nih.govpharmaguideline.com.

Lewis Base Catalysis: Lewis bases, or electron-pair donors, can act as nucleophilic catalysts to generate highly reactive intermediates. While less common than Lewis acid catalysis for oxazole synthesis, this strategy holds promise. For example, Lewis bases like 4-(dimethylamino)pyridine (DMAP) are known to catalyze cyclization reactions by activating carboxylic acid derivatives, forming reactive C1-pyridinium enolates that can engage in further transformations nih.govd-nb.info. This principle could potentially be adapted to activate precursors for oxazole ring closure. Dual catalytic systems combining a metal Lewis acid with a chiral Lewis base have also proven effective in the asymmetric synthesis of other nitrogen-containing heterocycles, suggesting a potential route for enantioselective oxazole synthesis rsc.org.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single operation, minimizing purification steps and resource consumption.

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis is a powerful and widely used one-pot reaction for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) nih.govorganic-chemistry.orgwikipedia.org. The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization, followed by elimination of toluenesulfinic acid to yield the aromatic oxazole ring organic-chemistry.orgwikipedia.org.

This cornerstone reaction has been the subject of numerous modifications to improve its scope, efficiency, and environmental footprint. These variants often focus on the choice of solvent, base, and energy input, allowing for the synthesis of diversely substituted oxazoles, including those with substituents at the 4- and 5-positions.

| Variant | Key Feature | Reactants | Typical Base | Advantages |

| Ionic Liquid | Use of ionic liquids (e.g., [bmim][PF₆]) as recyclable solvents. organic-chemistry.orgmdpi.com | Aldehydes, TosMIC, Aliphatic Halides | K₂CO₃ | Green solvent, simple procedure, high yields, solvent can be recycled. organic-chemistry.org |

| Microwave-Assisted | Application of microwave irradiation to accelerate the reaction. nih.govmdpi.com | Aldehydes, TosMIC | K₂CO₃ | Reduced reaction times, high efficiency, broad substrate scope. mdpi.com |

| Solid-Phase | Immobilization of the TosMIC reagent on a polymer support. nih.govmdpi.com | Aldehydes | Tetrabutylammonium hydroxide | Simplified purification, potential for automation. nih.gov |

| Aqueous β-Cyclodextrin | Use of β-cyclodextrin in water as a supramolecular catalyst system. nih.gov | Aldehydes, TosMIC | Et₃N | Environmentally friendly (water as solvent), excellent yields. nih.gov |

These variants have expanded the utility of the Van Leusen synthesis, making it a highly adaptable tool for generating libraries of oxazole derivatives.

Tandem Reactions and Cascade Cyclizations

Tandem or cascade reactions involve a sequence of two or more bond-forming events that occur consecutively in a single pot without isolating intermediates. These elegant processes provide rapid access to polysubstituted oxazoles from simple, readily available starting materials.

Notable examples include:

Copper-Catalyzed Tandem Oxidative Cyclization: This method can construct polysubstituted oxazoles from starting materials like benzylamines and 1,3-dicarbonyl compounds acs.orgnih.govacs.org. The reaction proceeds under mild conditions and involves a sequence of condensation, intramolecular cyclization, and oxidation steps, all mediated by the copper catalyst acs.org.

Palladium/Copper-Mediated Cascade Oxidative Cyclization: This strategy enables the synthesis of trisubstituted oxazoles through the cascade formation of C–N and C–O bonds, utilizing water as the source of the oxygen atom in the ring rsc.org.

Acid-Promoted Multicomponent Tandem Cyclization: This approach allows for the synthesis of fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon nucleophiles nih.gov. The key step is a classical Robinson-Gabriel type cyclization that occurs in a tandem fashion nih.gov.

Passerini/Staudinger/Aza-Wittig Cascade: A sophisticated one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed starting from α-azidocinnamaldehydes, carboxylic acids, and isocyanides. This sequence involves a Passerini three-component reaction followed by a Staudinger/intramolecular aza-Wittig reaction and subsequent isomerization thieme-connect.com.

These cascade strategies exemplify the power of modern synthetic chemistry to build molecular complexity with high atom economy and procedural efficiency.

Functionalization and Derivatization Strategies for the this compound Core

Post-synthesis modification of the this compound core is crucial for creating analogues with diverse properties. The inherent reactivity of the oxazole ring dictates the strategies for introducing new functional groups.

Introduction of Substituents at Key Ring Positions

The electronic nature of the oxazole ring—featuring an electron-rich oxygen and an electron-withdrawing pyridine-type nitrogen—governs its reactivity towards substitution.

Reactivity Profile:

C2 Position: The proton at the C2 position is the most acidic due to its location between two heteroatoms, making it susceptible to deprotonation by strong bases (metallation) wikipedia.orgpharmaguideline.com. This allows for the introduction of electrophiles at this site. The C2 position is also activated towards nucleophilic aromatic substitution, especially if a good leaving group is present semanticscholar.org.

C5 Position: This position is generally the most susceptible to electrophilic aromatic substitution, driven by the electron-donating effect of the ring oxygen wikipedia.orgsemanticscholar.org. The presence of the amine group in this compound would further activate this position.

C4 Position: While typically less reactive towards electrophiles than C5, the C4 position can be functionalized, often through directed metallation or palladium-catalyzed C-H activation methodologies nih.gov.

Strategic Functionalization: Modern cross-coupling reactions, particularly those catalyzed by palladium, have become a premier tool for the direct C-H functionalization of heterocycles, including oxazoles. By carefully selecting ligands and reaction conditions, it is possible to selectively introduce aryl or heteroaryl groups at the C2, C4, or C5 positions of the oxazole ring nih.govtandfonline.com. For example, palladium catalysis using specific phosphine (B1218219) ligands can direct arylation to either the C2 or C5 position of an oxazole-4-carboxylate with high regioselectivity nih.gov. This powerful technique avoids the need for pre-functionalization (e.g., halogenation or metallation) of the oxazole core, offering a more direct and efficient route to complex derivatives.

| Position | Reactivity Type | Common Methodologies |

| C2 | Deprotonation / Nucleophilic Substitution | Metallation with strong base (e.g., n-BuLi) followed by electrophile quench; SₙAr with a suitable leaving group. |

| C4 | C-H Activation | Palladium-catalyzed direct arylation. nih.gov |

| C5 | Electrophilic Substitution / C-H Activation | Classical electrophilic substitution (e.g., halogenation, nitration); Palladium-catalyzed direct arylation. nih.gov |

These functionalization strategies provide a robust toolkit for the derivatization of the this compound core, enabling systematic exploration of its chemical space.

Amination, Alkylation, and Arylation Reactions

While direct amination, alkylation, and arylation of this compound are not extensively documented, established methodologies for analogous amino-heterocycles can be applied to achieve its functionalization.

Amination: The introduction of additional amino groups onto the oxazole ring or the existing amino group can be challenging. However, metal-free oxidative amination has been successfully employed for the synthesis of 2-aminobenzoxazoles. mdpi.comresearchgate.net A similar approach, utilizing an iodine source and an oxidant, could potentially be adapted for the C2-amination of this compound. mdpi.com

Alkylation: The alkylation of N-heterocycles is a fundamental transformation. For instance, 5-substituted 1H-tetrazoles have been alkylated via the diazotization of aliphatic amines, preferentially yielding 2,5-disubstituted products. organic-chemistry.org This method could offer a pathway to N-alkylated derivatives of this compound.

Arylation: The introduction of aryl groups is crucial for modifying the pharmacological properties of heterocyclic compounds. A palladium/copper cocatalytic system has been developed for the direct C-H arylation of 1-substituted tetrazoles with aryl bromides. organic-chemistry.orgfigshare.com This catalytic system could potentially be applied to the C2-arylation of the this compound ring. Furthermore, laccase-mediated C-4 arylation of 5-aminopyrazoles has been demonstrated, offering a chemoselective method that avoids the need for protecting the amino group. nih.govresearchgate.net This enzymatic approach could be a valuable green alternative for the arylation of this compound.

Table 1: Potential Amination, Alkylation, and Arylation Reactions for this compound

| Reaction Type | Reagents and Conditions (based on analogous systems) | Potential Product |

| Amination | Secondary amine, Oxidant (e.g., TBHP), Iodine catalyst, Acetic acid, CH₃CN, Room temperature mdpi.comresearchgate.net | 2-Amino-4-methyloxazol-5-amine derivative |

| Alkylation | Aliphatic amine, Organic nitrite, Ethyl acetate organic-chemistry.org | N-alkyl-4-methyloxazol-5-amine |

| Arylation | Aryl bromide, Pd/Cu catalyst, Ligand (e.g., DavePhos), MeCN organic-chemistry.orgfigshare.com | 2-Aryl-4-methyloxazol-5-amine |

| Enzymatic Arylation | Catechol, Laccase, Ethyl acetate/Phosphate buffer nih.govresearchgate.net | 2-(Hydroxyphenyl)-4-methyloxazol-5-amine |

Formation of Schiff Bases and Sulfonamide Derivatives

The primary amino group of this compound is a versatile handle for the synthesis of various derivatives, most notably Schiff bases and sulfonamides.

Schiff Bases: The condensation of primary amines with carbonyl compounds is a classical method for the formation of Schiff bases (imines). This reaction is widely used to synthesize derivatives of various amino-heterocycles. For example, new Schiff base derivatives of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione have been synthesized by reaction with substituted benzaldehydes. mdpi.com Similarly, Schiff bases have been prepared from 4-amino-antipyrine and 5-aminouracil. nih.gov The reaction of this compound with a suitable aldehyde or ketone, typically in a solvent like ethanol (B145695) and optionally with an acid catalyst, would be expected to yield the corresponding Schiff base. researchgate.netekb.egdergipark.org.tr

Sulfonamides: Sulfonamides are a critical class of compounds in medicinal chemistry. The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg This methodology is broadly applicable and has been used to prepare a wide range of sulfonamide derivatives from various amines. researchgate.netucl.ac.uk Therefore, reacting this compound with a desired sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) would be a straightforward approach to the corresponding sulfonamide. A one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has also been reported, offering a more convergent strategy. nih.gov Furthermore, amino acids have been utilized as precursors for the synthesis of bioactive sulfonamides, highlighting the versatility of this functional group. nih.gov

Table 2: Synthesis of Schiff Base and Sulfonamide Derivatives of this compound

| Derivative | General Reaction | Reagents and Conditions |

| Schiff Base | Condensation | Aldehyde/Ketone, Ethanol, +/- Acid catalyst mdpi.comekb.eg |

| Sulfonamide | Sulfonylation | Sulfonyl chloride, Base (e.g., pyridine) ekb.eg |

Stereoselective Synthesis of Chiral 4-Methyloxazole-5-amine Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in drug discovery. While specific methods for the stereoselective synthesis of chiral derivatives starting from this compound are not well-defined, general strategies for the asymmetric synthesis of chiral amines and oxazolines can be considered.

Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and N-heteroarenes is a powerful tool for the synthesis of chiral amines. nih.govacs.org If a suitable prochiral precursor derived from this compound could be synthesized, this approach could be employed to generate chiral derivatives. The synthesis of chiral (phosphinoaryl)oxazolines, which are versatile ligands for asymmetric catalysis, has been achieved from chiral amino alcohols. researchgate.net This highlights the potential of using chiral building blocks to introduce stereocenters in oxazole-containing molecules. Furthermore, novel chiral triazole-oxazoline derivatives have been synthesized and used as ligands in asymmetric Diels-Alder reactions. researchgate.net Planar-chiral [2.2]paracyclophane-based oxazole-pyrimidine ligands have also been successfully used in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones. These examples demonstrate the importance of chiral ligands in achieving high enantioselectivity and could inspire the design of stereoselective syntheses for derivatives of this compound.

Regioselective Synthesis and Isomer Control

Regiocontrol is a critical aspect of the synthesis of substituted heterocycles. For 5-aminooxazoles, regioselective synthesis has been achieved through a Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition of N-(pivaloyloxy)amides with ynamides. acs.orgnih.gov This method provides direct access to the 5-aminooxazole core with good control over the substituent placement.

Another approach to regioselectively synthesized substituted oxazoles involves the reaction of β-enamino ketoesters with hydroxylamine, which has been used to prepare regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org The regioselectivity of intramolecular amination reactions of 5-acyl-4-pyridones with hydrazines has also been demonstrated to construct functionalized pyrazolo[4,3-c]pyridines. rsc.org While these methods focus on the construction of the heterocyclic ring itself, the principles of controlling regioselectivity can be applied to the design of synthetic routes to specifically substituted this compound isomers. For instance, the choice of starting materials in a cycloaddition reaction can dictate the final substitution pattern of the oxazole ring.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. For the synthesis of oxazole derivatives, several green approaches have been reported.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Reaction Pathways of Oxazol-5-amines

The presence of the amino group at the C5 position significantly influences the electronic properties of the oxazole (B20620) ring, rendering it an electron-rich system. This dictates its behavior in a wide array of chemical transformations.

The oxazole ring in 5-aminooxazoles possesses a dual reactivity profile. The π-rich system, activated by the electron-donating amino group, readily participates in reactions with electrophiles. The exocyclic amine itself is a primary nucleophilic center. Conversely, the ring can be rendered electrophilic through protonation. For instance, a strategically positioned 5-aminooxazole can serve as an internal activator for a neighboring carboxylic acid. This process is initiated by the protonation of the 5-aminooxazole, which forms an electrophilic iminium salt. chimia.chnih.gov This electrophilic intermediate can then be trapped by internal nucleophiles, triggering further transformations. chimia.ch

The oxazole ring itself can act as a diene in cycloaddition reactions, a reactivity that is sensitive to reaction conditions and can lead to various cycloadducts. acs.org While direct nucleophilic substitution on the unsubstituted oxazole ring is challenging, functionalized aminoxazoles can participate in such reactions. For example, in the analogous 5-aminothiazole systems, nucleophilic aromatic substitution can occur at the C5 position if it is furnished with a suitable leaving group like a halogen. nih.govjocpr.com This suggests that 4-methyloxazol-5-amine, if appropriately derivatized, could undergo similar nucleophilic substitutions. The reactivity is also influenced by the heteroatoms; the ring oxygen can act as a hydrogen bond acceptor, which can be a key interaction in biological systems. nih.gov

5-Aminooxazoles are key intermediates and products in various condensation and cyclization reactions. Modern synthetic methods have enabled their efficient construction through transition-metal-catalyzed and multicomponent strategies.

One prominent pathway involves the reaction of α-isocyanoacetamides with acyl chlorides. acs.org A plausible mechanism for this transformation begins with the formation of a ketene (B1206846) from the acyl chloride and a base like triethylamine. The isocyanide then attacks the electrophilic carbon of the ketene, generating a nitrilium ion intermediate. This intermediate subsequently undergoes intramolecular cyclization and proton transfer to yield the final 2-acyl-5-aminooxazole product. acs.org

Catalytic cycloadditions provide another powerful route. A Cp*Co(III)-catalyzed formal [3+2] cycloaddition between N-(pivaloyloxy)amides and ynamides has been developed for the regioselective synthesis of 5-aminooxazoles. acs.orgnih.govacs.org This reaction proceeds under mild conditions with high functional group tolerance. Similarly, calcium-catalyzed elimination-cyclization of N-acyl-N,O-acetals with isocyanides affords densely functionalized 5-aminooxazoles rapidly and in high yields. nih.govqub.ac.uk

Furthermore, 5-aminooxazoles can be synthesized via novel three-component reactions, for example, by heating a solution of an aldehyde, an amine, and an isocyanoacetamide. acs.org The resulting polysubstituted 5-aminooxazole can then act as a versatile scaffold for further cyclizations. A notable example is its reaction with an α,β-unsaturated acyl chloride, which initiates a domino sequence of acylation, intramolecular Diels-Alder (IMDA) reaction, and retro-Michael cycloreversion to produce complex polycyclic structures like pyrrolopyridines. acs.org

Table 1: Overview of Selected Cyclization Reactions Yielding 5-Aminooxazole Cores

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Acyl Chlorides + α-Isocyanoacetamides | Triethylamine, CH₂Cl₂ | 2-Acyl-5-aminooxazoles | acs.org |

| N-(Pivaloyloxy)amides + Ynamides | Cp*Co(III), NaOAc | Polysubstituted 5-aminooxazoles | acs.orgnih.govacs.org |

| N-Acyl-N,O-acetals + Isocyanides | Ca(NTf₂)₂, EtOAc, 80°C | Densely functionalized 5-aminooxazoles | nih.govqub.ac.uk |

| Aldehyde + Amine + Isocyanoacetamide | Methanol, Heat | Polysubstituted 5-aminooxazoles | acs.org |

Ring-Opening and Rearrangement Reactions

The oxazole ring, despite its aromatic character, is susceptible to cleavage and rearrangement, leading to the formation of acyclic products or alternative heterocyclic systems. These transformations are often triggered by acidic or basic conditions and provide pathways to diverse molecular architectures.

A key reaction of substituted 5-aminooxazoles is their hydrolytic ring-opening. For example, 2-acyl-5-aminooxazoles undergo acid hydrolysis to cleanly afford acyclic γ-ketoamides in good yields. acs.org This transformation highlights the lability of the oxazole ring under acidic conditions, providing a synthetic route to valuable ketoamide structures.

5-Aminooxazoles can also undergo complex rearrangements to form different ring systems. In one such pathway, a 5-aminooxazole tethered to a carboxylic acid, upon treatment with trifluoroacetic acid, rearranges into a macrocyclic depsipeptide. chimia.chnih.gov The proposed mechanism involves protonation of the oxazole, intramolecular attack by the carboxylic acid to form a spiro-lactone intermediate, followed by nucleophilic addition of a tethered alcohol and subsequent fragmentation and macrolactonization. chimia.ch Another documented rearrangement involves the conversion of a polysubstituted 5-aminooxazole into a pyrrolopyridine scaffold through an intramolecular Diels-Alder reaction followed by a retro-Michael cycloreversion. acs.org Analogous rearrangements in related amino-heterocycles, such as the ring opening-ring closure mechanism that converts 1-aminopyrazoles to 5-aminopyrazoles, provide mechanistic precedent for such transformations. rsc.orglookchem.com

Table 2: Ring-Opening and Rearrangement Products of 5-Aminooxazole Derivatives

| Starting Material | Conditions | Product Type | Transformation Type | Reference |

| 2-Acyl-5-aminooxazole | Acid Hydrolysis | γ-Ketoamide | Ring-Opening | acs.org |

| 5-Aminooxazole-peptide conjugate | Trifluoroacetic Acid | Macrocyclic Depsipeptide | Rearrangement via Spirolactone | chimia.chnih.gov |

| Polysubstituted 5-aminooxazole | Acylation, Heat | Polysubstituted Pyrrolopyridine | Rearrangement via IMDA | acs.org |

The hydrolysis of the 5-aminooxazole ring is a synthetically useful ring-opening process. The mechanism of this transformation, particularly under acidic conditions, is initiated by the protonation of one of the ring heteroatoms. Protonation activates the ring towards nucleophilic attack by water. Following the nucleophilic addition, a cascade of bond cleavages and proton transfers leads to the scission of the heterocyclic ring and the formation of the final acyclic product. The conversion of 2-acyl-5-aminooxazoles to γ-ketoamides exemplifies this process, where the integrity of the oxazole core is lost to generate a linear structure. acs.org

Studies on related oxazoline (B21484) systems provide further insight into these mechanisms. The acidic hydrolysis of 4,5-oxazolines, for instance, proceeds via ring-opening to generate a free C5-amino group, demonstrating the susceptibility of the C5-O bond to cleavage under protic conditions. researchgate.net The initial protonation of the ring nitrogen is a critical step that facilitates the subsequent nucleophilic attack and cleavage. nih.gov These studies support a general mechanism for the hydrolytic and solvolytic degradation of the oxazole core in this compound, which involves acid-mediated activation followed by nucleophilic ring-opening.

Catalytic Transformations and Reaction Kinetics

Catalysis plays a crucial role in the modern synthesis of the 5-aminooxazole scaffold, offering mild, efficient, and regioselective pathways. Both Lewis acid and transition metal catalysis have been successfully employed.

Cobalt-catalyzed [3+2] cycloaddition of N-(pivaloyloxy)amides with ynamides is a robust method for preparing 5-aminooxazoles. acs.orgnih.govacs.org The reaction is typically catalyzed by a Cp*Co(III)(CH₃CN)₃₂ complex in the presence of a sodium acetate (B1210297) additive. Optimized conditions often involve low catalyst loadings (e.g., 2.5 mol %) at ambient temperatures, highlighting the efficiency of the catalytic cycle. acs.org The substrate scope is broad, tolerating a variety of electronically diverse substituents on the amide component. acs.org

Similarly, sustainable main-group metal catalysis using calcium(II) has been developed. The reaction between N-acyl-N,O-acetals and isocyanides is effectively catalyzed by Ca(NTf₂)₂ (5 mol %) at 80°C. nih.govqub.ac.uk This method is noted for its rapidity, often reaching completion in under 30 minutes, and its tolerance of both electron-withdrawing and electron-donating groups on the substrates. qub.ac.ukresearchgate.net

While specific kinetic studies detailing the reaction rates of this compound are not extensively documented in the reviewed literature, the kinetics of these catalytic transformations are influenced by several factors. These include catalyst loading, temperature, solvent, and the electronic nature of the substituents on the reacting partners. For instance, in the calcium-catalyzed synthesis, a range of electronically diverse substrates provide the desired oxazoles in good to excellent yields, suggesting that while electronic effects influence the reaction, the catalyst is robust enough to overcome significant variations. qub.ac.ukresearchgate.net The highly efficient nature of these catalytic systems indicates a low activation barrier for the key cyclization steps.

Role of Catalysts in Modulating Reaction Rates and Selectivity

The synthesis of 5-aminooxazole derivatives can be achieved through various catalytic methods, which significantly influence the reaction rates and regioselectivity. While specific catalytic data for the direct synthesis of this compound is not extensively documented in publicly available literature, general principles from the synthesis of related 5-aminooxazoles provide valuable insights.

Metal-Based Catalysts:

A variety of metal-based catalysts have been shown to be effective in the synthesis of the 5-aminooxazole core. For instance, a sustainable approach utilizing a calcium-based catalyst system, specifically [Ca(NTf₂)₂] in the presence of nBu₄NPF₆, has been reported for the synthesis of densely functionalized 5-aminooxazoles. researchgate.netnih.gov This reaction proceeds via an elimination-cyclization pathway involving N-acyl-N,O-acetals and isocyanides. researchgate.netnih.gov The proposed mechanism suggests the formation of a reactive N-acyliminium ion, which then reacts with the isocyanide to form a nitrilium ion intermediate. researchgate.netnih.gov Subsequent cyclization and aromatization yield the 5-aminooxazole product. researchgate.netnih.gov This catalytic system is noted for its high yields and tolerance to a wide range of functional groups. researchgate.net

Another notable example is the use of a Cp*Co(III) catalyst for the regioselective synthesis of 5-aminooxazoles through a formal [3 + 2] cycloaddition of N-(pivaloyloxy)amides with ynamides. nih.gov This method offers good to excellent yields under mild reaction conditions and demonstrates broad substrate scope and functional group tolerance. nih.gov

The following table summarizes the impact of different metal catalysts on the synthesis of 5-aminooxazole derivatives, which can be extrapolated to the potential synthesis of this compound.

| Catalyst System | Reactants | Key Mechanistic Feature | Reported Advantages |

| [Ca(NTf₂)₂] / nBu₄NPF₆ | N-acyl-N,O-acetals and isocyanides | Formation of an N-acyliminium ion intermediate | Sustainable, rapid, high-yielding, wide functional group tolerance researchgate.netnih.gov |

| Cp*Co(III) | N-(pivaloyloxy)amides and ynamides | Formal [3 + 2] cycloaddition | High regioselectivity, mild conditions, good to excellent yields nih.gov |

Non-Metal-Based Catalysts and Promoting Reagents:

While metal catalysts are prominent, other reagents can also play a crucial role in promoting oxazole ring formation. For instance, the synthesis of fully substituted 4-aminooxazoles has been developed using triflic anhydride (B1165640) (Tf₂O) as an activating agent in a process involving amide activation and an umpolung reaction with 1,4,2-dioxazol-5-ones. acs.orgscirp.org Although this leads to a different isomer (4-aminooxazole), it highlights the importance of powerful activating agents in facilitating the necessary bond formations.

The choice of catalyst or promoter directly impacts the energy barrier of the reaction, thereby influencing the rate. Furthermore, the catalyst's structure and coordination properties can dictate the orientation of the reactants, leading to high selectivity for the desired product isomer.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of 4-Methyloxazol-5-amine. The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

For this compound, the ¹H-NMR spectrum is expected to show three distinct signals: a singlet corresponding to the methyl (CH₃) protons, a signal for the proton on the oxazole (B20620) ring (C2-H), and a broad signal for the amine (NH₂) protons. The integration of these signals would correspond to a 3:1:2 ratio, confirming the proton count of each group.

The ¹³C-NMR spectrum is anticipated to display four signals, one for each of the unique carbon atoms in the molecule: the methyl carbon, and the three carbons of the oxazole ring (C2, C4, and C5). The chemical shifts of these carbons provide evidence for the electronic structure of the heterocyclic ring. uobaghdad.edu.iqmdpi.com Purity is assessed by the absence of extraneous peaks in both ¹H and ¹³C spectra.

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H-NMR | -CH₃ (Methyl protons) | ~2.0-2.5 | Singlet (s) |

| -NH₂ (Amine protons) | Broad, variable | Singlet (s, broad) | |

| C2-H (Oxazole ring proton) | ~7.5-8.5 | Singlet (s) | |

| ¹³C-NMR | -CH₃ (Methyl carbon) | ~10-20 | - |

| C5-NH₂ (Amine-bearing carbon) | ~150-160 | - | |

| C4-CH₃ (Methyl-bearing carbon) | ~130-140 | - | |

| C2-H (Oxazole ring carbon) | ~145-155 | - |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish definitive connectivity between atoms. While the simple structure of this compound may not necessitate extensive 2D analysis for basic identification, these techniques are invaluable for confirming assignments in more complex derivatives or for studying intermolecular interactions. rsc.org An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments listed in the table above.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electron transitions, respectively, providing crucial information about functional groups and chromophores.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). upi.edu For this compound, the key characteristic absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the methyl group, and various stretching and bending vibrations associated with the C=N, C=C, and C-O bonds within the oxazole ring. uobaghdad.edu.iqinstanano.comlibretexts.orgyoutube.comspectroscopyonline.comopenstax.orgbeilstein-journals.org Primary amines typically show two distinct N-H stretching bands. orgchemboulder.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000-2850 | C-H Stretch | Methyl (-CH₃) |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1620-1550 | C=N and C=C Ring Stretch | Oxazole Ring |

| 1250-1020 | C-N Stretch | Aromatic Amine |

| ~1050 | C-O-C Ring Stretch | Oxazole Ring |

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The oxazole ring, being a heterocyclic aromatic system, acts as a chromophore. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions, characteristic of the conjugated system within the ring, and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. uobaghdad.edu.iqupi.eduinstanano.comspectroscopyonline.comopenstax.orgbeilstein-journals.orgresearchgate.net The position and intensity of the absorption maxima (λmax) are sensitive to the solvent and the electronic nature of the substituents on the ring. researchgate.net

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-280 | π → π | Oxazole Ring Conjugated System |

| >280 | n → π | Heteroatoms (N, O) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. uobaghdad.edu.iqmdpi.comupi.edulibretexts.orgyoutube.comspectroscopyonline.comopenstax.orgbeilstein-journals.org

The molecular formula of this compound is C₄H₆N₂O, giving it a molecular weight of approximately 98.10 g/mol . According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight; however, this compound has two nitrogen atoms, so its odd-electron molecular ion (M⁺˙) will have an even m/z value. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern is influenced by the functional groups. Aliphatic amines characteristically undergo α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. openstax.orglibretexts.org For this compound, key fragmentation could involve the loss of small, stable neutral molecules or radicals from the parent ion.

| m/z Value | Interpretation |

|---|---|

| 98 | Molecular Ion (M⁺˙) |

| Variable | Fragments resulting from ring cleavage or loss of groups like HCN, CO, or CH₃. |

X-ray Crystallography for Solid-State Structure Determination

The precise arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. X-ray crystallography is the definitive method for determining this three-dimensional structure.

Despite a thorough search of scientific literature, no publicly available X-ray crystallographic data for the specific compound this compound was found. While crystallographic studies have been conducted on various derivatives of the oxazole ring, the specific crystal structure of this compound remains to be determined and reported in peer-reviewed literature. The determination of its crystal system, space group, and precise bond lengths and angles would provide invaluable insight into its intermolecular interactions and packing in the solid state.

Advanced Spectroscopic Methods for Photophysical Property Investigation (e.g., Fluorescence Quantum Yields)

The study of how light interacts with a molecule, its photophysical properties, is crucial for applications in materials science, sensing, and imaging. Key parameters in this investigation include absorption and emission spectra, fluorescence lifetime, and fluorescence quantum yield.

Currently, there is a lack of specific experimental data in the scientific literature regarding the advanced photophysical properties of this compound, including its fluorescence quantum yield. While oxazole derivatives are known to be components of some fluorescent compounds, the intrinsic photophysical characteristics of this compound itself have not been detailed. Such an investigation would involve exciting the molecule with light of a specific wavelength and measuring the emitted fluorescence to determine its efficiency.

Computational and Theoretical Investigations of 4 Methyloxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. These methods provide a detailed understanding of a molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing molecular geometry and determining various electronic properties.

In a typical DFT study of a molecule like 4-Methyloxazol-5-amine, the process would begin with geometry optimization. This involves finding the arrangement of atoms in space that corresponds to the lowest energy state of the molecule. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a commonly employed method for such calculations. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability. For instance, studies on related heterocyclic compounds have successfully used DFT to obtain optimized structural parameters that are in good agreement with experimental data where available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a larger energy gap indicates higher stability and lower reactivity. For oxazole (B20620) derivatives, FMO analysis can reveal how substituents on the oxazole ring influence the electronic properties and reactivity of the molecule. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from an FMO analysis of this compound.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions with intermediate electrostatic potential. For this compound, an MEP map would likely show negative potential (red) around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amine and methyl groups would likely exhibit a positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining the interactions between filled and vacant orbitals. This analysis can elucidate hyperconjugative interactions, charge transfer, and the nature of intermolecular forces.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are essential for predicting how a molecule might interact with biological targets, which is a cornerstone of drug discovery and development.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ekb.eg This method is widely used in drug design to understand the binding mode of a potential drug molecule and to estimate its binding affinity.

In a molecular docking study of this compound, the compound would be docked into the active site of a specific protein target. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding energy. The results would provide a plausible binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. Such studies have been successfully applied to various oxazole and thiazole (B1198619) derivatives to predict their potential as inhibitors of specific enzymes. nih.govnih.gov

The following is a hypothetical data table showing the kind of results a molecular docking study might produce for this compound against a hypothetical protein target.

| Parameter | Hypothetical Value |

| Binding Energy (kcal/mol) | -7.8 |

| Interacting Residues | TYR 23, LYS 45, ASP 102 |

| Types of Interactions | Hydrogen bond with ASP 102, Pi-Pi stacking with TYR 23 |

Note: The values and interacting residues in this table are for illustrative purposes and are not based on an actual docking study of this compound.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for evaluating the stability of a ligand, such as this compound, when bound to a biological target, typically a protein.

Pharmacological and Biological Activity Research

Mechanistic Investigations of Biological Activity

Interaction with Molecular Targets: Enzymes and Receptors

The biological effects of 4-methyloxazol-5-amine derivatives are largely attributed to their ability to selectively interact with and modulate the activity of specific enzymes and receptors.

Research has focused on the inhibitory potential of these compounds against several key enzymes.

Monoacylglycerol Lipase (B570770) (MAGL) and Fatty Acid Amide Hydrolase (FAAH): A significant body of research has centered on this compound derivatives as inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). A series of terphenyl-2-methyloxazol-5(4H)-one derivatives have been identified as potent and, notably, reversible MAGL inhibitors. nih.govnih.govsemanticscholar.org This reversible mechanism is an advantage over many existing irreversible inhibitors, which can cause chronic MAGL inactivation. nih.govsemanticscholar.org

One of the most potent compounds identified is (Z)-4-((4,4''-dimethoxy-[1,1':4',1''-terphenyl]-2'-yl)methylene)-2-methyloxazol-5(4H)-one (compound 20b ), which exhibits a half-maximal inhibitory concentration (IC50) of 348 nM for MAGL. nih.gov These derivatives also show good selectivity for MAGL over the related enzyme fatty acid amide hydrolase (FAAH). nih.govsemanticscholar.org For instance, while compound 20b potently inhibits MAGL, its IC50 for FAAH is greater than 10,000 nM, indicating high selectivity. nih.gov

| Compound | hMAGL IC50 (nM) | hFAAH IC50 (nM) | Selectivity Index (FAAH/MAGL) |

|---|---|---|---|

| (Z)-4-((4,4''-difluoro-[1,1':4',1''-terphenyl]-2'-yl)methylene)-2-methyloxazol-5(4H)-one (20a) | 482 ± 45 | >10000 | >20.7 |

| (Z)-4-((4,4''-dimethoxy-[1,1':4',1''-terphenyl]-2'-yl)methylene)-2-methyloxazol-5(4H)-one (20b) | 348 ± 31 | >10000 | >28.7 |

| (Z)-2-methyl-4-(([1,1':2',1''-terphenyl]-4'-yl)methylene)oxazol-5(4H)-one (5) | 1560 ± 110 | >10000 | >6.4 |

| (Z)-2-methyl-4-(([1,1':3',1''-terphenyl]-5'-yl)methylene)oxazol-5(4H)-one (13) | 1890 ± 140 | >10000 | >5.3 |

| (Z)-2-methyl-4-(([1,1':4',1''-terphenyl]-2'-yl)methylene)oxazol-5(4H)-one (15) | 750 ± 62 | >10000 | >13.3 |

Yellow Fever Helicase: In the search for antiviral agents, a 4-methyloxazole (B41796) derivative has been identified as a promising inhibitor of the Yellow Fever virus helicase (NS3). Through computational studies, 2-amino-N-(4-(dimethylamino)thiazol-2-yl)-4-methyloxazole-5-carboxamide was pinpointed as an optimal inhibitor, exhibiting strong potential for further drug development. researchgate.netsemanticscholar.orgresearchgate.netresearcher.life

Other Enzymes: At present, literature detailing the specific inhibitory activity of this compound derivatives against DNA gyrase, PARP, oncological protein kinases, or glucosamine-6-phosphate synthase is not available. Research on inhibitors for these targets has primarily focused on other chemical scaffolds. acs.org

While enzyme inhibition is a primary focus, research has also explored the interaction of these derivatives with cellular receptors. Studies have suggested that certain 4-arylethynyl-2-methyloxazole derivatives may function as antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). This receptor is considered a viable target for developing new treatments for various central nervous system disorders.

Modulation of Cellular Pathways and Biological Processes

By interacting with these molecular targets, this compound derivatives can modulate complex cellular pathways, leading to broader biological effects.

The inhibition of MAGL by this compound derivatives is directly linked to anti-inflammatory effects. Pharmacological blockade of MAGL is known to produce anti-inflammatory and neuroprotective outcomes. nih.gov Furthermore, studies on related 4-arylidene-2-phenyloxazol-5(4H)-one derivatives have demonstrated anti-inflammatory properties, including the ability to inhibit cyclooxygenase-2 (COX-2) and reduce carrageenan-induced paw edema. nih.govnih.gov Some derivatives exhibited COX-2 inhibition superior to the standard drug celecoxib. nih.gov The mechanism is thought to involve the reduction of pro-inflammatory mediators. nih.gov

While direct studies on oxidative stress are limited for this specific scaffold, research on the structurally similar N-adamantyl-4-methylthiazol-2-amine has shown that it can suppress inflammatory responses in microglial cells by decreasing levels of reactive oxygen species (ROS), hydrogen peroxide, and nitric oxide. This action was attributed to the downregulation of NADPH oxidase (NOX) and inducible nitric oxide synthase (iNOS).

Derivatives of this compound have shown notable potential as anticancer agents. Specifically, the terphenyl-2-methyloxazol-5(4H)-one derivatives that inhibit MAGL have demonstrated antiproliferative activity against cancer cell lines known to overexpress this enzyme. nih.govnih.govsemanticscholar.org MAGL is upregulated in several aggressive cancers, and its inhibition can impair tumor cell migration, invasiveness, and tumorigenicity. nih.gov

Compound 20b ((Z)-4-((4,4''-dimethoxy-[1,1':4',1''-terphenyl]-2'-yl)methylene)-2-methyloxazol-5(4H)-one) was tested against two cancer cell lines, MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), exhibiting significant antiproliferative effects. nih.gov

| Compound | Cell Line | Antiproliferative Activity IC50 (µM) |

|---|---|---|

| (Z)-4-((4,4''-dimethoxy-[1,1':4',1''-terphenyl]-2'-yl)methylene)-2-methyloxazol-5(4H)-one (20b) | MDA-MB-231 | 14.8 ± 1.2 |

| PC-3 | 18.5 ± 1.5 |

Broad-Spectrum Bioactivity Assessment

Research into the derivatives of 4-methyloxazole-5-amine and the broader oxazole (B20620) class of compounds has revealed a wide range of biological activities. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, serves as a crucial scaffold in medicinal chemistry due to its ability to interact with various biological targets. youtube.com

The oxazole moiety is a key component in the development of new antimicrobial agents, particularly in response to the rise of multi-drug resistant infections. youtube.com Various derivatives have been synthesized and evaluated for their efficacy against a spectrum of Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Substituted 1,3-oxazoles have been a focus of these investigations. For instance, a series of 2,4-disubstituted 1,3-oxazole derivatives were synthesized and tested for antibacterial activity. The nature and position of substituents on the oxazole ring were found to significantly influence the antimicrobial effect. jcchems.com In another study, propanoic acid derivatives incorporating an oxazole core demonstrated notable antibacterial and antifungal properties. drugbank.com Similarly, newly synthesized 1,3-oxazole derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown inhibitory activity against Gram-positive bacterial strains and Candida albicans. drugbank.com

The research highlights that the substitution pattern on the oxazole ring is pivotal in determining the biological activity, including antimicrobial, antioxidant, and other therapeutic effects. youtube.com For example, certain spiro 3H-indole-3,4'-pyrano(3',2'-d) oxazole derivatives have exhibited high antifungal activity.

Below is a table summarizing the antimicrobial activity of selected oxazole derivatives from various studies.

| Compound Class | Test Organism | Activity Noted |

| Substituted 1,3-oxazoles | Gram-positive bacteria | Inhibition of growth |

| Substituted 1,3-oxazoles | Candida albicans | Antifungal activity |

| Propanoic acid derivatives | Bacteria and Fungi | Antibacterial and antifungal activity |

| 2,4-disubstituted 1,3-oxazoles | Bacteria | Antibacterial activity |

This table is representative of findings in the broader class of oxazole derivatives.

The oxazole scaffold is integral to a number of compounds exhibiting significant antiviral potential against various challenging viruses.

Anti-HIV Activity: Derivatives of oxazole-benzenesulfonamide have been identified as novel inhibitors of Human Immunodeficiency Virus type 1 (HIV-1). jcchems.comwikipedia.org These compounds function through a distinct mechanism of action. They directly bind to the HIV-1 reverse transcriptase (RT) enzyme, which is critical for the viral replication cycle. wikipedia.org This binding inhibits the interaction between the viral RT and the cellular elongation factor 1-alpha (eEF1A). jcchems.comwikipedia.org By disrupting this interaction, the compounds effectively halt the reverse transcription process. This inhibitory action is potent against both wild-type and non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains of HIV-1, suggesting these oxazole derivatives could form the basis of a new class of anti-HIV drugs. jcchems.comwikipedia.org

Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, oxazole-based compounds have emerged as promising candidates for antiviral therapy. A family of synthetic oxazole-based macrocycles has demonstrated significant inhibitory activity against the SARS-CoV-2 main protease (Mpro or 3CLpro). drugbank.com This enzyme is essential for processing viral polyproteins, making it a prime target for antiviral drugs. The oxazole macrocycles fit within the active site of the Mpro, disrupting its function and thus inhibiting viral replication. drugbank.com Both isopropyl triester and triacid versions of these macrocycles showed superior inhibitory effects against the virus in Vero-E6 cells. drugbank.com These findings suggest that oxazole-based macrocycles are promising leads for further development into anti-coronavirus agents. drugbank.com

Anti-Yellow Fever Virus Activity: While direct research on oxazole derivatives against the Yellow Fever Virus (YFV) is limited, studies on related heterocyclic compounds provide valuable insights. Derivatives of thiazole (B1198619), a bioisostere of oxazole, have shown potent activity against YFV in cell-based assays by targeting the viral envelope protein. rsc.org Additionally, other heterocyclic molecules like pyrazinecarboxamide derivatives have displayed broad-spectrum activity against RNA viruses, including YFV, by inhibiting the viral polymerase. rsc.org This suggests that the broader class of azole-containing heterocycles is a promising area for the discovery of anti-YFV therapies.

| Virus Target | Compound Class | Mechanism of Action |

| HIV-1 | Oxazole-benzenesulfonamides | Binds to reverse transcriptase, inhibiting its interaction with cellular eEF1A. jcchems.comwikipedia.org |

| SARS-CoV-2 | Oxazole-based macrocycles | Inhibits the main protease (Mpro), preventing viral polyprotein processing. drugbank.com |

| Yellow Fever Virus | Thiazole derivatives (related heterocycle) | Targets the viral envelope protein. rsc.org |

Oxazole derivatives have been recognized for their potential as antioxidant agents, capable of mitigating oxidative stress, which is implicated in numerous degenerative diseases. jcchems.com The antioxidant capacity of these compounds is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

One study investigated the antioxidant activity of ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate, a compound structurally related to the core amine of this article. Using the DPPH method, this oxazole derivative was found to have an IC50 value of 275.3 ppm, indicating its capacity to scavenge free radicals. youtube.comdrugbank.com For comparison, the related thiazole derivative, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, showed a more potent antioxidant activity with an IC50 of 64.75 ppm. youtube.comdrugbank.com

Another series of compounds, 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones, were also synthesized and evaluated for their antioxidant properties. jcchems.com These studies confirm that the oxazole nucleus is a viable scaffold for developing compounds with significant free radical scavenging capabilities. The specific substitutions on the oxazole ring play a crucial role in modulating this activity. jcchems.com

| Compound | Assay | Result (IC50) |

| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | DPPH Radical Scavenging | 275.3 ppm youtube.comdrugbank.com |

| Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | DPPH Radical Scavenging | 64.75 ppm youtube.comdrugbank.com |

| 4-(substituted benzylidene)-2-phenyloxazol-5(4H)-one (M3) | DPPH Radical Scavenging | 88% inhibition at 40 µg/mL wikipedia.org |

| 4-(substituted benzylidene)-2-phenyloxazol-5(4H)-one (M5) | DPPH Radical Scavenging | 85.7% inhibition at 40 µg/mL wikipedia.org |

Beyond antimicrobial and antioxidant activities, the oxazole scaffold and its isosteres, like oxadiazole, have been explored for other significant therapeutic applications.

Antidiabetic Potential: Derivatives of 1,3,4-oxadiazole (B1194373) have emerged as promising candidates for the management of diabetes mellitus. tiu.edu.iqresearchgate.net Their mechanism of action often involves the inhibition of key carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. tiu.edu.iqresearchgate.net By inhibiting these enzymes, oxadiazole derivatives can slow the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. tiu.edu.iq Studies on diabetic rat models have shown that treatment with certain 1,3,4-oxadiazole derivatives leads to a significant reduction in blood glucose levels and glycated hemoglobin (HbA1c). tiu.edu.iq Furthermore, these compounds have been observed to improve antioxidant status, which is often compromised in diabetic conditions. tiu.edu.iq Structure-activity relationship studies suggest that compounds featuring electron-withdrawing groups tend to exhibit more pronounced antidiabetic effects. drugbank.com

Immunosuppressive Activity: The oxazole ring is a key feature in compounds developed for their immunosuppressive effects, which are vital in treating autoimmune diseases and preventing organ transplant rejection. jcchems.com A novel oxazole derivative, PO-322 [1H-indole-2,3-dione 3-(1,3-benzoxazol-2-ylhydrazone)], has been identified as a potent immunosuppressant. jcchems.com It selectively inhibits the serum- and glucocorticoid-regulated kinase 1 (SGK1), a key component in T-cell signaling pathways. jcchems.com By inhibiting SGK1, PO-322 effectively suppresses T-cell proliferation and ameliorates inflammatory responses in preclinical models of delayed-type hypersensitivity and dermatitis. jcchems.com Additionally, the well-known immunosuppressive drug leflunomide (B1674699) is an isoxazole-containing prodrug that is converted in the body to its active metabolite, A77 1726, which inhibits dihydroorotate (B8406146) dehydrogenase to exert its effects. youtube.com

| Therapeutic Area | Compound Class | Mechanism of Action |

| Antidiabetic | 1,3,4-Oxadiazole derivatives | Inhibition of α-amylase and α-glucosidase enzymes. tiu.edu.iqresearchgate.net |

| Immunosuppressive | Oxazole derivative (PO-322) | Selective inhibition of serum- and glucocorticoid-regulated kinase 1 (SGK1). jcchems.com |

| Immunosuppressive | Isoxazole (B147169) derivative (Leflunomide) | Active metabolite inhibits dihydroorotate dehydrogenase (DHODH). youtube.com |

Pharmacokinetic and Toxicological Assessments

Computational, or in silico, methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. For oxazole derivatives, in silico tools have been employed to evaluate their drug-likeness and ADME characteristics.

A key component of drug-likeness assessment is Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs. wikipedia.orgchemeurope.com These rules state that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors. wikipedia.orgchemeurope.com

No more than 10 hydrogen bond acceptors. wikipedia.orgchemeurope.com

A molecular weight under 500 daltons. wikipedia.orgchemeurope.com

A calculated octanol-water partition coefficient (log P) not exceeding 5. wikipedia.orgchemeurope.com

In a computational study of a designed series of oxazole derivatives, all tested molecules passed Lipinski's rule with zero violations, indicating a high potential for oral bioavailability. jcchems.com The study also predicted other important parameters:

Topological Polar Surface Area (TPSA): Values were found to be within the range of 35.26 to 128.60 Ų, a parameter that correlates with drug transport and absorption. jcchems.com

Gastrointestinal (GI) Absorption: Most compounds were predicted to have high GI absorption. jcchems.com

Blood-Brain Barrier (BBB) Permeability: The derivatives displayed negative permeability across the BBB, suggesting they are less likely to cause central nervous system side effects. jcchems.com